molecular formula C25H25N3O4S2 B2870006 (E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533890-07-2

(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2870006
CAS RN: 533890-07-2
M. Wt: 495.61
InChI Key: YZFKCWRFWHZNAP-OCEACIFDSA-N
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Description

(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

One significant application of derivatives similar to (E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is in photodynamic therapy, particularly for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited promising properties as photosensitizers in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Compounds structurally related to (E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide have been investigated for their potential anticancer activity. For instance, Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of similar compounds, which demonstrated anticancer activity in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Antimicrobial and Antifungal Properties

Another area of research is the antimicrobial and antifungal properties of related compounds. Priya et al. (2006) synthesized new benzamide derivatives that exhibited significant antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (Priya et al., 2006).

Cytotoxic Evaluation for Cancer Treatment

Substituted sulfonamide Schiff bases, similar in structure to the compound , have been evaluated for their cytotoxic properties against cancer cell lines. Govindaraj et al. (2021) synthesized Schiff bases that showed excellent cytotoxic activity towards breast cancer cell lines, indicating their potential as chemotherapeutic agents (Govindaraj et al., 2021).

Electrophysiological Activity

Research has also explored the electrophysiological activity of compounds structurally related to (E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide. Ellingboe et al. (1992) described the Class III antiarrhythmic activity of a series of benzamides and sulfonamides, suggesting potential applications in cardiac arrhythmia treatments (Ellingboe et al., 1992).

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-4-32-21-11-8-12-22-23(21)28(3)25(33-22)26-24(29)19-13-15-20(16-14-19)34(30,31)27(2)17-18-9-6-5-7-10-18/h5-16H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFKCWRFWHZNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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